molecular formula C13H10N2O2S B1302220 6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 439094-67-4

6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B1302220
CAS No.: 439094-67-4
M. Wt: 258.3 g/mol
InChI Key: XNIVWULZHPGWLV-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound with the molecular formula C14H12N2O2S and a molecular weight of 272.33 g/mol . This high-purity reagent is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. This compound belongs to the imidazo[2,1-b][1,3]thiazole family, a class of nitrogen-sulfur heterocycles recognized for their significant value in medicinal chemistry research. Its structure, featuring a carbaldehyde functional group, makes it a versatile and key synthetic intermediate for the exploration of novel bioactive molecules. Researchers utilize this compound as a core building block in the synthesis of more complex derivatives for various pharmacological screenings. While specific biological data for this exact molecule may be limited, its structural analogs are prominent in scientific literature. Notably, compounds sharing the imidazo[2,1-b][1,3]thiazole-5-carbaldehyde scaffold, such as CITCO, are established as potent and direct agonists of the human Constitutive Androstane Receptor (CAR, NR1I3), a nuclear receptor implicated in the regulation of hepatic metabolism, energy homeostasis, and the clearance of bilirubin and steroids . This suggests potential research applications for this compound in the development of chemical probes to study nuclear receptor biology, liver function, and metabolic diseases. Furthermore, closely related heterocyclic systems, such as imidazo[2,1-b][1,3,4]thiadiazole derivatives, have demonstrated considerable promise in antimicrobial and antituberculosis research, with several analogs exhibiting potent activity against Mycobacterium tuberculosis H37Rv strain . The structural features of this aldehyde make it a valuable precursor for generating libraries of novel compounds aimed at discovering new therapeutic agents for infectious diseases.

Properties

IUPAC Name

6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-10-4-2-3-9(7-10)12-11(8-16)15-5-6-18-13(15)14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIVWULZHPGWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374876
Record name 6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439094-67-4
Record name 6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 439094-67-4
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the imidazo[2,1-b][1,3]thiazole core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly against breast and lung cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The biological activity of 6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity may involve the inhibition of key enzymes or signaling pathways essential for cancer cell proliferation and survival. Molecular docking studies have shown that this compound can bind to the active sites of enzymes such as caspase-3, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituent at 6-position Molecular Formula Molecular Weight (g/mol) Key Features
6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (Target) 3-Methoxyphenyl C₁₆H₁₃N₂O₂S ~313.36* Methoxy group may enhance solubility and alter electronic properties.
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde Methyl C₇H₆N₂OS 166.20 Simplest analog; lacks aromatic substituent.
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime) 4-Chlorophenyl + O-(3,4-dichlorobenzyl)oxime C₁₉H₁₂Cl₃N₃OS 436.79 Potent human CAR agonist; oxime derivative enhances stability and activity.
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 4-Fluorophenyl C₁₅H₁₀FN₂OS 298.32 Fluorine substituent may improve metabolic stability.
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde 4-Bromophenyl C₁₅H₁₀BrN₂OS 361.23 Bromine enhances steric bulk; used in synthetic intermediates.
6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime (4-Methoxyphenyl)sulfanyl + oxime C₁₆H₁₃N₃O₂S₂ 355.42 Sulfanyl and oxime groups modify reactivity and binding.

*Calculated based on analogous structures.

Biological Activity

6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound belonging to the imidazo[2,1-b]thiazole family. Its unique structure, characterized by a fused imidazole and thiazole ring system with a methoxyphenyl substituent, suggests potential biological activities that are of interest in medicinal chemistry. This article explores the compound's biological activity, including its effects on various cancer cell lines, enzyme interactions, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C13H10N2O2SC_{13}H_{10}N_{2}O_{2}S. The structure can be represented as follows:

InChI 1S C13H10N2O2S c1 15 10 4 2 3 9 7 10 11 8 14 5 6 16 12 14 13 11 h2 8H 1H3\text{InChI 1S C13H10N2O2S c1 15 10 4 2 3 9 7 10 11 8 14 5 6 16 12 14 13 11 h2 8H 1H3}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. The following sections summarize key findings related to its biological effects.

Anticancer Activity

Several studies have assessed the anticancer properties of this compound:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values ranging from 0.79 to 1.6 μM against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa) .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis via caspase activation and phosphatidylserine externalization. These processes are critical markers of programmed cell death .

Enzyme Inhibition

The compound has been shown to interact with specific enzymes involved in metabolic pathways:

  • Kinase Inhibition : It inhibits certain kinases that play essential roles in cell signaling and regulation. This inhibition can disrupt cellular processes and contribute to its anticancer effects .

Structure-Activity Relationship (SAR)

The presence of the methoxy group in this compound enhances its electronic properties and reactivity compared to other similar compounds. This modification is crucial for improving biological activity and selectivity .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameIC50 (μM)Mechanism of Action
6-(4-Bromophenyl)imidazo[2,1-b]thiazole0.65 - 2.25Apoptosis induction via caspase activation
6-(3,5-Difluorophenyl)imidazo[2,1-b]thiazole0.24 - 1.72Cell cycle arrest and apoptosis
6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole0.79 - 1.6Caspase activation and phosphatidylserine externalization

Case Studies

In one notable study published in Frontiers in Chemistry, a series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. The results indicated that compounds with similar structures exhibited significant antiproliferative activities and induced apoptosis through caspase pathways .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For instance, the aldehyde proton typically resonates at δ 9.8–10.2 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .
  • HPLC : Essential for purity assessment (>98% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₁N₂O₂S: calc. 275.0492, observed 275.0489) .

How does the 3-methoxy substituent influence bioactivity compared to other substituents?

Advanced
The 3-methoxy group enhances lipophilicity (logP ~2.5) compared to fluoro derivatives (logP ~2.0), improving membrane permeability. In anticancer assays, methoxy-substituted analogs show 2–3× higher IC₅₀ values against HeLa cells than 3-fluorophenyl counterparts, likely due to improved target binding via hydrogen bonding . However, this group may reduce metabolic stability compared to trifluoromethyl substituents, necessitating prodrug strategies .

How can researchers resolve discrepancies in reported biological activity data?

Q. Advanced

  • Assay Standardization : Compare results under consistent conditions (e.g., cell line passage number, serum concentration). For instance, conflicting IC₅₀ values in MCF-7 cells may arise from varying fetal bovine serum (FBS) percentages (5% vs. 10%) .
  • Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude confounding by impurities .
  • Structural Confirmation : Use X-ray crystallography to rule out polymorphic effects, as seen in imidazothiazole derivatives .

What experimental designs elucidate the mechanism of action?

Q. Advanced

  • Molecular Docking : Screen against kinase targets (e.g., EGFR, VEGFR2) using AutoDock Vina. The aldehyde group may form Schiff bases with lysine residues, as observed in related imidazothiazoles .
  • Enzyme Inhibition Assays : Measure IC₅₀ for COX-2 or HDACs using fluorogenic substrates (e.g., Ac-Leu-Gly-Lys-AMC for HDACs) .
  • Metabolic Stability Studies : Use liver microsomes (human/rat) with NADPH cofactors to assess CYP450-mediated degradation .

What stability and storage conditions are recommended?

Basic
Store at –20°C under argon in amber vials to prevent aldehyde oxidation. Stability studies show <5% degradation over 6 months when stored as a lyophilized powder with desiccants . For solutions, use anhydrous DMSO (stability ≤30 days at –80°C) .

How can synthetic scalability challenges be addressed?

Q. Advanced

  • Solvent Optimization : Replace benzene (hazardous) with toluene or cyclopentyl methyl ether (CPME) for safer scaling .
  • Catalytic Efficiency : Use Pd(OAc)₂/XPhos (0.5 mol%) in Suzuki couplings to reduce metal loading and improve yields (>85%) .
  • Continuous Flow Systems : Implement microreactors for exothermic steps (e.g., cyclocondensation) to enhance reproducibility .

What structural features govern solubility and bioavailability?

Q. Advanced

  • Methoxy Position : 3-Substitution reduces crystallinity compared to 4-methoxy analogs, enhancing aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL) .
  • Aldehyde Masking : Convert to prodrugs (e.g., oximes or acetals) to improve oral bioavailability. In rats, oxime derivatives show 3× higher AUC₀–24h than the parent compound .

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